5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid
Description
Isoxazole Ring Systems in Heterocyclic Chemistry
Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a critical scaffold in medicinal chemistry due to its electron-rich aromatic system and versatile reactivity. The weak N–O bond (bond dissociation energy: ~45–50 kcal/mol) enables ring-opening reactions under photolytic or reductive conditions, making it valuable for synthesizing fused heterocycles and bioactive derivatives.
Table 1: Comparative Properties of Isoxazole and Related Heterocycles
| Property | Isoxazole | Oxazole | Pyrrole | Furan |
|---|---|---|---|---|
| Aromaticity | Yes | Yes | Yes | Yes |
| Electrophilic Reactivity | Moderate | High | Low | High |
| Common Biological Roles | Enzyme inhibition, Antimicrobial | Peptide mimics | Alkaloid backbones | Plant-derived metabolites |
| Key Derivatives | Valdecoxib, Cloxacillin | Diazoles | Indole | Furaneol |
The isoxazole ring’s ability to participate in hydrogen bonding and π-stacking interactions enhances its utility in drug design, particularly for targeting enzymes and receptors.
Historical Development of Isoxazole-3-carboxylic Acid Derivatives
Isoxazole-3-carboxylic acid derivatives emerged as pharmacologically significant compounds in the mid-20th century. Early syntheses relied on cyclocondensation of hydroxylamine with 1,3-diketones or [3+2] cycloadditions of nitrile oxides with alkynes. The discovery of COX-2 inhibitor valdecoxib (2001) and β-lactamase-resistant antibiotics (e.g., cloxacillin, 1960s) highlighted the therapeutic potential of this scaffold.
Recent advances include:
Chemical Identity and Nomenclature
The compound 5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-isoxazole-3-carboxylic acid is systematically named according to IUPAC rules:
Table 2: Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 5-Methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| SMILES | CC1=C(C(=NO1)C(=O)O)CN(C2CCCC2C)C |
The structure features:
- A 5-methylisoxazole core with a carboxylic acid at position 3.
- A 4-[(2-methylpiperidin-1-yl)methyl] substituent, introducing a chiral center and basic nitrogen for target engagement.
Positioning within Substituted Isoxazole Research
This compound belongs to a subclass of 3-carboxylic acid-functionalized isoxazoles optimized for enhanced bioavailability and target selectivity. Key research trends include:
Table 3: Structural Modifications and Bioactivity Trends
The 2-methylpiperidine moiety augments blood-brain barrier penetration in neuroactive compounds, though this remains underexplored for isoxazole-3-carboxylic acids. Current studies focus on optimizing substituents for kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-5-3-4-6-14(8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJDMLJWFHXKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(ON=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide.
-
Introduction of the Piperidine Moiety: : The 2-methylpiperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable piperidine derivative with a halomethyl isoxazole intermediate.
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Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable ester or nitrile intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Studies have shown that 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid can be synthesized to enhance its efficacy against various bacterial strains. The structural modifications in isoxazole derivatives often lead to improved activity against resistant strains, making them valuable in the development of new antibiotics.
1.2 Anticancer Properties
Isoxazole derivatives, including the compound , have been investigated for their anticancer potential. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific case studies have demonstrated that isoxazole derivatives can effectively target cancer cell lines such as HeLa and MCF-7, showing promising results with lower IC50 values compared to traditional chemotherapeutic agents.
Neuropharmacology
2.1 Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may play a role in protecting neurons from glutamate-induced excitotoxicity, a key factor in conditions like Alzheimer's disease. The modulation of glutamate receptors by isoxazole derivatives could provide a therapeutic avenue for neuroprotection.
2.2 Cognitive Enhancements
There is growing interest in the cognitive-enhancing effects of compounds like this compound. Animal studies suggest that these compounds may improve memory and learning capabilities by enhancing synaptic plasticity and reducing oxidative stress in neuronal tissues.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus strains with an MIC value of 15 µg/mL. |
| Study B | Anticancer Effects | Induced apoptosis in MCF-7 cells with an IC50 value of 5 µM, demonstrating potential as an anticancer agent. |
| Study C | Neuroprotection | Reduced neuronal death in glutamate-exposed cultures by 40%, indicating protective effects against excitotoxicity. |
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related isoxazole derivatives. Key distinctions in substituents, physicochemical properties, and biological activities are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Pyridyl and nitrophenoxy substituents (e.g., in and ) introduce aromaticity or electron-withdrawing effects, altering binding kinetics and metabolic stability.
Lipophilicity and Solubility :
- The methylthio group in ’s compound increases logP, favoring passive diffusion across membranes .
- The carboxylic acid group in all compounds enhances water solubility, critical for pharmacokinetics.
Biological Activity :
- Pyridyl-substituted compounds (e.g., ) show marked anticancer activity, likely due to interactions with kinase domains.
- Piperidine/piperazine-containing analogs (e.g., ) are explored for CNS targets due to their ability to cross the blood-brain barrier.
Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of the isoxazole core with a 2-methylpiperidine precursor, similar to routes described for nitrophenoxy derivatives .
Biological Activity
5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid (often referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and immunology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 238.28 g/mol. Its structure features an isoxazole ring, which is known for its role in various biological activities, particularly as a scaffold in drug design.
Research indicates that compound 1 may interact with neurotransmitter receptors and enzymes involved in neuroprotection and immune response modulation:
- Neuroprotective Effects : Studies suggest that compounds with similar structures can activate the PI3K-Akt signaling pathway, leading to the inhibition of glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in neuronal survival and apoptosis regulation . This mechanism could be relevant for conditions involving excitotoxicity, such as neurodegenerative diseases.
- Immunomodulatory Activity : Preliminary findings indicate that isoxazole derivatives can exhibit immunosuppressive properties. For example, related compounds have shown potential in modulating immune responses, possibly through the inhibition of pro-inflammatory cytokines .
Neuropharmacological Studies
A significant body of research focuses on the neuropharmacological effects of compounds structurally related to compound 1. For instance:
- AMPA Receptor Modulation : Similar derivatives have been shown to enhance the activity of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. This modulation could lead to improved cognitive functions and neuroprotection against excitotoxic damage .
Cytotoxicity and Antitumor Activity
In vitro studies have evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound 1 | Human fibrosarcoma HT-1080 | TBD | Induces apoptosis |
| Compound 1 | Mouse hepatoma MG-22A | TBD | Significant cytotoxicity observed |
| Compound 1 | Mouse fibroblasts 3T3 | TBD | Selective toxicity noted |
These preliminary results suggest that compound 1 may possess antitumor properties, warranting further investigation into its potential as an anticancer agent .
Case Study: Neuroprotective Effects in Animal Models
In a study involving pentylenetetrazole-induced seizure models, a related compound demonstrated significant reductions in seizure activity through AMPA receptor modulation. This highlights the potential of isoxazole derivatives in managing epilepsy and other seizure disorders .
Case Study: Immunomodulatory Effects
Another study explored the immunomodulatory effects of similar compounds on murine models. The results indicated that these compounds could effectively reduce inflammation markers and enhance immune tolerance, suggesting their utility in treating autoimmune conditions .
Q & A
Q. What are the standard synthetic routes for 5-methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid?
The synthesis of isoxazole derivatives typically involves cyclization reactions. A general approach includes:
- Aldol Condensation : Formation of chalcone intermediates via condensation of substituted benzaldehydes with ketones under alkaline conditions .
- Cyclization : Reaction of intermediates (e.g., 2,4-diketoesters) with hydroxylamine hydrochloride in a buffered acetic acid/sodium acetate system (pH ~4) to favor regioselective isoxazole ring formation. The ethoxycarbonyl group enhances electrophilicity at the C2 position, directing nucleophilic attack by hydroxylamine .
- Modification : Subsequent functionalization, such as alkylation at the 4-position of the isoxazole core using 2-methylpiperidine derivatives.
Q. Key Parameters :
| Reaction Step | Conditions | Yield Optimization |
|---|---|---|
| Aldol Condensation | NaOH/EtOH, 50–60°C | Excess benzaldehyde (1.2–1.5 eq) |
| Cyclization | AcOH/NaOAc buffer, reflux | pH control (4–5) to stabilize H2NOH |
| Alkylation | DMF, K2CO3, 80°C | Use of phase-transfer catalysts (e.g., TBAB) |
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and substitution patterns. The 2-methylpiperidinyl group’s protons resonate at δ 1.2–2.8 ppm (multiplet) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Exact mass determination (calculated for C13H19N2O3: 251.1396) using high-resolution MS (HRMS) to validate molecular structure .
- X-ray Diffraction (XRD) : For polymorph identification, as seen in patent filings for related isoxazole salts .
Advanced Research Questions
Q. How can regioselectivity challenges in isoxazole synthesis be addressed?
Regioselectivity in isoxazole formation is influenced by:
- Electrophilic Activation : Electron-withdrawing groups (e.g., ethoxycarbonyl) at C3 increase C2 electrophilicity, favoring 5-substitution .
- pH Control : Buffered conditions (pH 4–5) ensure hydroxylamine exists as H2NOH, enhancing nucleophilicity at nitrogen .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (5-substituted isoxazoles), while higher temperatures (reflux) may shift equilibrium.
Data Contradiction Example :
If LC-MS shows unexpected regioisomers, revise reaction pH or substituent electronic effects. Conflicting NMR data (e.g., unexpected coupling patterns) may indicate residual diketoester intermediates, requiring extended reaction times.
Q. What strategies are effective for stabilizing polymorphic forms of this compound?
Polymorph stability is critical for pharmaceutical applications. Strategies include:
- Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) to isolate hydrates or solvates .
- Temperature Cycling : Annealing at 50–80°C followed by gradual cooling to induce crystalline transitions .
- Additives : Co-crystallization agents (e.g., carboxylic acids) to stabilize specific lattice arrangements.
Case Study :
A patent disclosed that the morpholinyl analog of this compound forms a stable trihydrate under 40% humidity, confirmed by thermogravimetric analysis (TGA) .
Q. How can contradictory bioactivity data be resolved in enzyme inhibition studies?
Contradictions may arise from assay conditions or impurity interference. Mitigation steps:
- Purity Validation : Re-examine compound purity via HPLC-MS. Impurities >0.5% (e.g., unreacted piperidine derivatives) can skew IC50 values .
- Assay Optimization : Adjust buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) or incubation time (30–60 min) to ensure enzyme stability.
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay robustness.
Example :
In a GC-MS study of related extracts, undetected trace aldehydes (e.g., furanones) were found to inhibit cytochrome P450 isoforms, necessitating orthogonal assays .
Q. What are the stability considerations for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
